molecular formula C9H14BNO2S B599355 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1086111-09-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B599355
CAS No.: 1086111-09-2
M. Wt: 211.086
InChI Key: ODYWLZYOVWNCGN-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: is a chemical compound that features a thiazole ring substituted with a boronate ester group

Mechanism of Action

Target of Action

Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .

Biochemical Pathways

The borylation process can affect various biochemical pathways, particularly those involving alkylbenzenes .

Pharmacokinetics

Similar compounds have been shown to have a melting point of 31°c , which may impact their bioavailability.

Result of Action

The borylation process can result in the formation of pinacol benzyl boronate , which can have various effects depending on the context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. For instance, the compound has a storage temperature of 2-8°C , suggesting that temperature can affect its stability. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of both a boronate ester and a thiazole ring.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWLZYOVWNCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671314
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086111-09-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-5-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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